p-Xylylene Dithiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(thiocyanatomethyl)phenyl]methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFLUYPLYCZQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403516 | |
| Record name | p-Xylylene Dithiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-99-9, 62855-80-5 | |
| Record name | p-Xylylene Dithiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-XYLYLENE DITHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Xylylene Dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for P Xylylene Dithiocyanate and Analogues
Direct Synthesis Approaches to p-Xylylene Dithiocyanate
The most common and direct method for synthesizing this compound involves a nucleophilic substitution reaction. vulcanchem.com This approach typically utilizes a commercially available starting material, p-xylylene dihalide, most commonly p-xylylene dibromide.
A general reaction scheme is as follows:
p-Xylylene dibromide + 2 KSCN → this compound + 2 KBr vulcanchem.com
Precursor-Based Strategies for Dithiocyanate Introduction
One common precursor-based approach starts with p-xylylene diols. The hydroxyl groups of the diol can be converted into good leaving groups, such as tosylates or mesylates, which are then displaced by the thiocyanate (B1210189) nucleophile. This two-step process allows for milder reaction conditions in the final thiocyanation step.
Another strategy involves the use of diisopropenylbenzene. In a specific example, α,α,α',α'-tetramethyl-p-xylylene diisothiocyanate was synthesized by reacting p-diisopropenylbenzene with sodium thiocyanate in the presence of sulfuric acid. google.com While this example yields the isothiocyanate isomer, it highlights the use of unsaturated precursors in the synthesis of related compounds.
Thiocyanation and Isothiocyanation Techniques in Benzylic Systems
The introduction of thiocyanate and isothiocyanate groups at benzylic positions is a crucial transformation in the synthesis of this compound and its analogs. The reactivity of the benzylic C-H bond provides opportunities for direct functionalization, bypassing the need for pre-functionalized starting materials like dihalides or diols.
Recent advancements have focused on copper-catalyzed benzylic C-H bond thiocyanation. chinesechemsoc.orgchinesechemsoc.org This method offers a more direct and atom-economical approach. These reactions often proceed via a radical relay mechanism, where a hydrogen atom is abstracted from the benzylic position, followed by the introduction of the thiocyanate group. chinesechemsoc.org Such methods are valuable for their potential in late-stage functionalization of complex molecules. chinesechemsoc.orgchinesechemsoc.org
Furthermore, electrochemical methods for the site-selective thiocyanation of benzylic C-H bonds have been developed. rsc.orgsioc-journal.cn These techniques offer mild reaction conditions and can exhibit unique regioselectivity. rsc.org The choice between thiocyanate and isothiocyanate formation can sometimes be controlled by reaction conditions or the specific reagents used. google.comgoogle.com For instance, the isomerization of a thiocyanate to an isothiocyanate can be promoted by heating. google.com
Control of Functional Group Regioselectivity and Stereochemistry
Regioselectivity is a critical consideration in the synthesis of substituted xylylene dithiocyanates and their analogs. numberanalytics.com When the benzene (B151609) ring is unsymmetrically substituted, the two benzylic positions are no longer equivalent, leading to the potential for forming different regioisomers.
The control of regioselectivity can be achieved through several strategies:
Directing Groups: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the reactivity of the benzylic positions. numberanalytics.com For instance, in electrophilic aromatic substitution, a nitro group directs incoming electrophiles to the meta position. numberanalytics.com Similar principles can apply to the functionalization of benzylic positions.
Catalyst Control: The choice of catalyst can significantly influence the regiochemical outcome of a reaction. numberanalytics.comacs.org Steric hindrance around the catalyst's active site can favor reaction at the less sterically hindered benzylic position.
Reaction Conditions: Manipulating reaction parameters such as temperature, solvent, and the nature of the thiocyanating agent can also influence regioselectivity. numberanalytics.com
Stereochemistry becomes a factor when the benzylic carbons are chiral centers. In such cases, controlling the stereochemical outcome of the substitution reaction is essential. For SN2 reactions, an inversion of stereochemistry is typically observed. However, for reactions proceeding through radical or carbocation intermediates, a mixture of stereoisomers may be obtained.
Purification and Isolation Strategies for Xylylene-Dithiocyanate Intermediates
After the synthesis of this compound or its intermediates, effective purification and isolation are crucial to obtain a product of high purity. vulcanchem.com Common techniques employed include:
Filtration: This is often the first step to remove insoluble inorganic byproducts, such as potassium bromide formed in the reaction of p-xylylene dibromide with potassium thiocyanate. vulcanchem.com
Solvent Evaporation: After filtration, the solvent is typically removed under reduced pressure to concentrate the crude product. vulcanchem.com
Recrystallization: This is a powerful technique for purifying solid compounds. vulcanchem.com An appropriate solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the crystallization of the pure product upon cooling, leaving impurities behind in the solvent.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for liquid products, column chromatography is a widely used purification method. nih.gov A stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) are used to separate the components of the mixture based on their different affinities for the two phases.
The purity and structure of the final product are typically confirmed using analytical techniques such as melting point determination, and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. vulcanchem.comgoogle.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂S₂ | sigmaaldrich.com |
| CAS Number | 62855-80-5 | vulcanchem.comsigmaaldrich.com |
| Melting Point | 137 °C | vulcanchem.com |
| Boiling Point | 396.9±22.0 °C at 760 mmHg | vulcanchem.com |
| Density | 1.3±0.1 g/cm³ | vulcanchem.com |
| Flash Point | 193.8±22.3 °C | vulcanchem.com |
Reactivity and Mechanistic Studies of P Xylylene Dithiocyanate
Nucleophilic Reactions of Dithiocyanate Groups (e.g., with amines, thiols)
The thiocyanate (B1210189) groups in p-Xylylene Dithiocyanate are susceptible to substitution reactions with a variety of nucleophiles. These reactions provide pathways to a diverse array of derivative compounds.
The reaction with amines leads to the formation of thiourea (B124793) derivatives. vulcanchem.com For instance, the reaction with primary or secondary amines results in the corresponding N,N'-[1,4-phenylenebis(methylene)]bis(N'-substituted-thioureas). This transformation is a common method for synthesizing complex thiourea structures.
Similarly, reactions with thiols can result in the formation of dithiocarbamates or related sulfur-containing compounds. vulcanchem.com While specific studies on this compound's reaction with simple thiols are not extensively detailed in the provided results, the general reactivity pattern of thiocyanates suggests a nucleophilic attack by the thiol on the thiocyanate carbon, leading to displacement of the cyanide group or rearrangement to form other sulfur-containing linkages. The synthesis of isothioureas, for example, can be achieved through various methods, including the coupling of thiols with carbodiimide (B86325) intermediates or the S-arylation of thioureas. organic-chemistry.org
The table below summarizes the outcomes of nucleophilic attacks on this compound.
| Nucleophile | Product Type | General Reaction Description |
| Amines (R-NH2) | Thiourea Derivatives | Nucleophilic substitution leading to the formation of C-N bonds. |
| Thiols (R-SH) | Disulfide-like structures | Nucleophilic attack by the thiol's sulfur atom on the thiocyanate group. vulcanchem.com |
| Alcohols (R-OH) | Thiocarbamate-like structures | Reaction with the thiocyanate group to form O-alkyl thiocarbamates. vulcanchem.com |
| Water (Hydrolysis) | Thiols | Basic hydrolysis can convert the thiocyanate groups into thiol (-SH) groups. vulcanchem.com |
This table is generated based on general reactivity patterns of thiocyanates.
Electrophilic Activation and Derivatization Pathways (e.g., cyclization to heterocycles)
The thiocyanate group can be activated by electrophiles, initiating a cascade of reactions, often culminating in the formation of heterocyclic structures. acs.orgnih.gov While specific examples involving this compound are not prevalent in the search results, the general principles of thiocyanate chemistry suggest its potential in such transformations.
For example, electrophilic thiocyanation/cyclization is a known strategy for synthesizing various indole (B1671886) and isocourmarin derivatives from appropriate precursors. researchgate.net In these reactions, an electrophilic thiocyanating agent reacts with a nucleophilic portion of the molecule, followed by an intramolecular cyclization step. mdpi.com It is plausible that this compound could be derivatized to incorporate suitable functionalities that would allow it to participate in similar intramolecular cyclization reactions to form macrocycles or other complex heterocyclic systems.
Furthermore, the synthesis of benzothiazoles can be achieved through various routes, including the condensation of o-aminobenzenethiol with various reagents or the cyclization of ortho-halothiobenzanilides. organic-chemistry.orgresearchgate.net The thiocyanate groups of this compound could potentially serve as a synthon for the sulfur and carbon atoms required in the formation of a thiazole (B1198619) ring, given the appropriate reaction partners and conditions.
Radical Generation and Transformation Processes
The pyrolysis of p-xylene (B151628) derivatives is a known method for generating reactive intermediates. Specifically, the pyrolysis of [2.2]paracyclophane, a related dimer, produces p-quinodimethane, a highly reactive monomer that spontaneously polymerizes to form poly(para-xylylene). d-nb.info This process proceeds via a diradical mechanism. d-nb.info
While direct studies on radical generation from this compound were not found, it is conceivable that under pyrolytic conditions, it could undergo C-S bond cleavage to generate benzylic radicals. These reactive species could then participate in various transformations, including polymerization or other radical-mediated reactions. The high temperatures involved in such processes, however, might also lead to the decomposition of the thiocyanate group itself. spectrumchemical.com
Ligand Exchange and Coordination Chemistry of the Dithiocyanate Moiety (e.g., thiocyanate bonding modes in metal complexes)
The bifunctional nature of this compound, with its two thiocyanate groups, makes it an excellent candidate as a ligand in coordination chemistry. vulcanchem.coma2bchem.com The thiocyanate group is an ambidentate ligand, capable of coordinating to metal centers through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). Furthermore, it can act as a bridging ligand, linking two metal centers (μ-1,3-SCN).
The table below details the potential coordination modes of the thiocyanate group in metal complexes.
| Bonding Mode | Description |
| N-bound (Isothiocyanato) | The nitrogen atom of the -SCN group coordinates to the metal center. |
| S-bound (Thiocyanato) | The sulfur atom of the -SCN group coordinates to the metal center. |
| Bridging (μ-1,3-SCN) | The -SCN group links two metal centers, with the nitrogen coordinating to one and the sulfur to the other. |
This table describes the common coordination modes of the thiocyanate ligand.
Solvent Effects on Reaction Outcomes and Selectivity
The choice of solvent can significantly influence the outcome and selectivity of reactions involving this compound. For instance, in nucleophilic substitution reactions, polar aprotic solvents like acetone (B3395972) are often used to facilitate the SN2 mechanism by solvating the cation while leaving the nucleophile relatively free. vulcanchem.com
In the context of coordination polymer synthesis, the solvent can play a crucial role in the crystallization process and can even be incorporated into the final structure. Solvothermal synthesis, a method where the reaction is carried out in a sealed vessel at elevated temperatures and pressures, often employs various solvents to control the formation and dimensionality of the resulting coordination network. evitachem.com The polarity, coordinating ability, and boiling point of the solvent can all affect the reaction kinetics and the thermodynamic stability of the products, leading to different crystal structures and morphologies.
Polymerization Science Involving P Xylylene Dithiocyanate and Its Derivatives
Monomer Design and Functionalization for Polymerization
The design and functionalization of monomers are critical first steps in creating polymers with desired properties. In the context of p-xylylene dithiocyanate, functionalization plays a key role, especially in applications like iniferter-mediated polymerization.
Iniferter Applications of Dithiocarbamates:
The term "iniferter" describes a chemical agent that serves as an initiator, transfer agent, and terminator in controlled radical polymerization. Dithiocarbamates, a class of compounds related to dithiocyanates, have been explored for their potential as iniferters. For instance, p-xylylene bis(N,N-diethyldithiocarbamate) has been used as an iniferter in the photopolymerization of monomers like n-butyl acrylate. acs.org However, challenges remain, as these dithiocarbamate (B8719985) iniferters can sometimes undergo partial degradation during polymerization, which can affect the control over the molar masses of the resulting polymers. acs.org The development of novel dithiobenzoate iniferters has shown promise in facilitating the copolymerization of monomers like styrene (B11656) and maleic anhydride (B1165640), leading to copolymers with a strictly alternating structure. acs.org
Exploration of Polymerization Mechanisms
The polymerization of this compound and its derivatives can proceed through several distinct mechanisms, each offering unique control over the final polymer structure and properties.
Chain-growth polymerization involves the sequential addition of monomer units to a growing polymer chain. wikipedia.orgfiveable.me This process is characterized by the presence of a small number of active centers at any given time. wikipedia.org
Radical Initiation: In radical polymerization, an active species, typically a radical, is generated from an initiator molecule. wikipedia.org This radical then reacts with a monomer, initiating the polymer chain growth. wikipedia.org The process continues as more monomers add to the growing chain. wikipedia.org Termination of the growing chain can occur through reactions like combination or disproportionation. fiveable.me
Anionic and Cationic Initiation: Besides radical initiation, chain-growth polymerization can also be initiated by anionic or cationic species. While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of ionic polymerization are well-established. Cationic polymerization of aldehydes and cyclic anhydrides has been shown to produce alternating copolymers. nih.gov
Step-growth polymerization differs fundamentally from chain-growth polymerization. bhu.ac.inlibretexts.org It involves reactions between functional groups of monomers, dimers, and oligomers to form progressively larger molecules. bhu.ac.infiveable.me The molecular weight of the polymer increases slowly throughout the process. bhu.ac.in This type of polymerization typically requires monomers with two or more functional groups. bhu.ac.inuomustansiriyah.edu.iq A common example is the reaction between a dicarboxylic acid and a diol to form a polyester. libretexts.org
Pyrolytic polymerization is a key technique for producing poly(p-xylylene) films, often referred to by the trade name Parylene. paryleneengineering.com
Gorham Process: The Gorham process is a widely used method for the chemical vapor deposition (CVD) of poly(p-xylylene). d-nb.infomdpi.com It involves the vaporization of a stable dimer precursor, [2.2]paracyclophane, at elevated temperatures and reduced pressure. d-nb.info The gaseous dimer is then cleaved in a pyrolysis zone at temperatures around 550-700°C to form the reactive monomer, p-quinodimethane. d-nb.infogoogle.com This monomer subsequently polymerizes spontaneously upon condensation on a substrate at ambient temperature. d-nb.info This process yields uniform, pinhole-free polymer films. mdpi.com
Vacuum Pyrolysis: The pyrolysis step is conducted under vacuum to facilitate the transport of the reactive monomer to the deposition chamber. paryleneengineering.commdpi.com The pressure inside the chamber is typically maintained at a few Pascals during the CVD process. mdpi.com
The polymerization of p-xylylene derivatives involves highly reactive intermediates that are crucial to the chain formation process.
p-Quinodimethane: p-Quinodimethane is the key reactive intermediate in the pyrolytic polymerization of p-xylylenes. d-nb.infokpi.ua It is formed by the thermal cleavage of the [2.2]paracyclophane dimer. d-nb.info This intermediate is highly reactive and can exist in two forms: a tetraolefin and an aromatic biradical. kpi.ua Theoretical calculations suggest a small energy difference between these two states. kpi.ua
Biradical Species: The polymerization is believed to be initiated by the formation of a diradical trimer. d-nb.info The high reactivity of p-quinodimethane is attributed to the low energy difference between its singlet and triplet states. d-nb.info
Pyrolytic Polymerization Processes (e.g., Gorham Process, vacuum pyrolysis)
Copolymerization Strategies and Alternating Copolymer Formation
Copolymerization, the process of polymerizing two or more different monomers, allows for the creation of polymers with tailored properties.
The formation of strictly alternating copolymers has been achieved through the use of specific iniferters in radical copolymerization. acs.org For instance, the copolymerization of styrene and maleic anhydride using a dithiobenzoate iniferter resulted in a copolymer with a strictly alternating structure. acs.org In the context of p-xylylene systems, copolymerization of functionalized [2.2]paracyclophanes with other monomers can be used to create materials with specific functionalities. d-nb.info For example, the copolymerization of an alkyl-functionalized p-xylylene with chloro-p-xylylene has been shown to improve thermal and mechanical properties. d-nb.info
Control over Polymer Architecture and Molecular Weight Distribution
The ability to control polymer architecture and molecular weight distribution is crucial for tailoring the macroscopic properties of materials. In the context of polymers derived from dithiocyanates, including this compound, several controlled polymerization techniques can be theoretically applied to achieve this.
Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. frontiersin.orgnih.govrsc.org For instance, a bifunctional initiator can be used in ATRP to grow polymer chains from both ends, leading to triblock copolymers. nih.gov The key to these controlled processes is maintaining a low concentration of active radical species, which minimizes termination reactions. acs.org
The molecular weight distribution (MWD) of a polymer, often characterized by the dispersity index (Đ = Mw/Mn), significantly influences its physical properties. open.edu A narrow MWD (Đ close to 1) indicates that the polymer chains are of similar length, which is often desirable for achieving specific material properties. Techniques like gel permeation chromatography (GPC) are used to determine the MWD of a polymer sample. open.edu For example, high-density polyethylene (B3416737) (HDPE) can have a broad MWD with a dispersity ranging from 6 to 12, while polymers like nylon often exhibit a much narrower distribution with a dispersity around 2.0. open.edu
The choice of polymerization technique and reaction conditions directly impacts the resulting polymer architecture and MWD. For example, in "living" anionic and step-growth polymerizations, the narrowest MWDs are typically achieved in batch or continuous tubular reactors. core.ac.uk In contrast, for conventional free-radical polymerizations, homogeneous continuous stirred-tank reactors can produce the narrowest distributions. core.ac.uk
While direct studies on the controlled polymerization of this compound are not extensively detailed in the provided search results, the principles of controlled polymerization are broadly applicable. For related dithiocarbamate systems, such as p-xylylene bis(N,N-diethyldithiocarbamate), it was noted that achieving full control over molar masses was challenging due to the partial degradation of the dithiocarbamate groups during polymerization. acs.org This suggests that the stability of the thiocyanate (B1210189) group under specific polymerization conditions is a critical factor for achieving controlled polymer architectures.
Table 1: Comparison of Typical Molecular Weights and Dispersity for Common Polymers
| Polymer | Typical Molecular Weight ( g/mol ) | Dispersity (Đ) |
| Polyethylene Terephthalate (PET) | 8,000 – 31,000 | Varies |
| High-Density Polyethylene (HDPE) | 100,000 – 250,000 | 6 - 12 open.edu |
| Polystyrene (PS) | 100,000 – 400,000 | Varies rqmplus.com |
| Polyamide (Nylon 6) | 10,000 – 50,000 | ~2.0 open.edurqmplus.com |
| Polycarbonate (PC) | 50,000 – 300,000 | Varies rqmplus.com |
This table presents typical values for common polymers to provide context for the importance of molecular weight and dispersity control. Specific values for polymers derived directly from this compound would require dedicated experimental investigation.
Post-Polymerization Functionalization of Dithiocyanate-Containing Polymers
Post-polymerization functionalization is a powerful strategy for introducing specific chemical functionalities onto a pre-existing polymer backbone. nih.govnih.gov This approach allows for the creation of materials with tailored properties from a common precursor polymer. nih.gov Polymers containing dithiocyanate groups, such as those that could be synthesized using this compound, are prime candidates for such modifications due to the reactivity of the thiocyanate moiety.
The thiocyanate group (-SCN) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, depending on the reaction conditions and the electrophile. This versatility opens up a range of possibilities for chemical transformations.
One of the primary methods of post-polymerization functionalization is "grafting," where new polymer chains are attached to the main polymer backbone. nih.gov This can be achieved through two main approaches:
"Grafting to" : This method involves attaching pre-synthesized polymer chains with reactive end groups to the functional sites on the backbone polymer. nih.gov For a dithiocyanate-containing polymer, this could involve a reaction between the thiocyanate group and a suitable terminal group on another polymer.
"Grafting from" : In this approach, polymerization of a second monomer is initiated from active sites created on the backbone polymer. google.com The dithiocyanate groups could potentially be converted into initiating sites for various polymerization techniques.
The "grafting-through" method is another relevant technique where a monomer bearing a reactive group is copolymerized, and subsequent grafting occurs at these sites. researchgate.net
The choice of functionalization chemistry is critical and often relies on "click chemistry" principles, which involve reactions that are high-yielding, tolerant of various functional groups, and proceed under mild conditions. rsc.org For example, thiol-ene and alkyne-azide cycloadditions are common click reactions used in post-polymerization modification. rsc.org While not directly involving thiocyanates, these examples highlight the types of efficient reactions sought for polymer functionalization.
The ability to functionalize polymers has led to the development of materials for a wide range of applications, from biomedical devices to advanced materials for separation technologies. nih.govgoogle.com For instance, grafting hydrophilic polymers onto surfaces can enhance biocompatibility. google.com
Table 2: Potential Post-Polymerization Reactions Involving Thiocyanate Groups
| Reaction Type | Reagent/Conditions | Potential Product Functionality |
| Reduction | Reducing agents (e.g., LiAlH4, NaBH4) | Thiol groups (-SH) |
| Hydrolysis | Acidic or basic conditions | Thiocarbamate or thiol derivatives |
| Cycloaddition | Dienes (Diels-Alder type reactions) | Heterocyclic structures |
| Nucleophilic Substitution | Amines, alkoxides, etc. | Substituted isothiocyanates or other derivatives |
This table outlines hypothetical reaction pathways for the functionalization of dithiocyanate-containing polymers based on the known reactivity of the thiocyanate group.
Theoretical and Computational Chemistry of P Xylylene Dithiocyanate Systems
Quantum Chemical Analysis of Reaction Mechanisms (e.g., pyrolysis, initiation, propagation steps)
Quantum chemical analysis is crucial for elucidating the complex reaction mechanisms involving p-xylylene dithiocyanate, particularly in polymerization processes which often begin with pyrolysis. The general mechanism for the polymerization of p-xylylene derivatives, known as the Gorham process, involves the pyrolysis of a [2.2]paracyclophane precursor. d-nb.info This process cleaves the dimer into two molecules of a highly reactive p-xylylene (or p-quinodimethane) monomer. d-nb.inforesearchgate.net
Initiation: The polymerization of p-xylylene is understood to initiate through the dimerization of the monomer, leading to the formation of a biradical dimer. researchgate.net This species then grows by adding one monomer at a time. For this compound, the pyrolysis of a suitable precursor would yield the reactive 1,4-bis(thiocyanatomethyl)p-quinodimethane intermediate. The initiation step would similarly involve the formation of a diradical species. Theoretical calculations can model the energetics of this initiation step, determining the activation barrier for the formation of the initial dimer and subsequent oligomers.
Propagation: The propagation phase involves the sequential addition of monomer units to the growing radical chain. researchgate.net Quantum chemical calculations can map the potential energy surface for this process. The reaction of a radical chain end with a this compound monomer would be modeled to understand the regioselectivity and stereoselectivity of the addition. The thiocyanate (B1210189) (-SCN) group, being an ambident nucleophile, introduces additional complexity, as it could potentially participate in side reactions, although the primary polymerization is expected to occur through the radical mechanism on the xylylene core. vulcanchem.com
Pyrolysis mechanisms, in general, are often radical chain reactions. osti.gov In the context of this compound, computational models would investigate the homolytic cleavage of C-S or C-H bonds under thermal stress to identify the most likely initiation pathways and subsequent propagation steps that lead to polymer formation or decomposition products.
Electronic Structure Investigations of this compound and Related Intermediates
The electronic structure dictates the fundamental chemical and physical properties of a molecule. While the high reactivity of p-xylylene might suggest a diradical ground state, physical evidence and computational studies have confirmed that it possesses a closed-shell singlet ground state. wikipedia.org The reactivity stems from a low-lying triplet state that is easily accessible. d-nb.infowikipedia.org
For this compound, the electronic structure is characterized by the interplay between the π-system of the benzene (B151609) ring and the σ- and π-orbitals of the thiocyanatomethyl substituents. The thiocyanate group is known to be strongly electron-withdrawing.
Key Intermediates: The most critical intermediate in the polymerization process is the p-quinodimethane derivative. Computational investigations, particularly using methods like Density Functional Theory (DFT), can provide detailed information about its electronic properties:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of these frontier orbitals are key indicators of reactivity. The HOMO-LUMO gap is a measure of the molecule's kinetic stability and excitation energy. eurjchem.com
Electron Density Distribution: Calculations can map the electron density, revealing the polarization of bonds and the locations of electron-rich and electron-poor regions. The nitrogen and sulfur atoms of the thiocyanate group are regions of high electron density, influencing intermolecular interactions. nih.gov
Radical Intermediates: During polymerization, radical species are formed. Quantum chemical calculations are essential for understanding the spin density distribution in these radicals, which reveals the location of the unpaired electron and thus the most reactive site for monomer addition.
The predicted collision cross section (CCS) for protonated this compound, [M+H]+, is 155.6 Ų, providing a measure of its shape and size in the gas phase as determined by its electronic structure. uni.lu
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and packing of molecules are governed by conformational preferences and intermolecular forces.
Conformational Analysis: Like p-xylene (B151628), which has been studied computationally to identify its eclipsed and staggered conformers, this compound also possesses rotational freedom around the C(aryl)-CH₂ and CH₂-SCN bonds. eurjchem.comresearchgate.net Theoretical calculations can determine the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. The eclipsed conformer of p-xylene is predicted to be more reactive than the staggered form based on its HOMO-LUMO energy gap. eurjchem.com Similar analyses for this compound would be crucial for understanding its reactivity.
Intermolecular Interactions: The thiocyanate group is highly polar, leading to significant dipole-dipole interactions that are stronger than the van der Waals forces in unsubstituted p-xylylene. These interactions influence the molecule's physical properties, such as its melting and boiling points. vulcanchem.com Computational studies can quantify these interactions:
Hydrogen Bonding: Although a classical hydrogen bond donor is absent, weak C-H···N or C-H···S hydrogen bonds can form, influencing the crystal packing.
Electrostatic Potential: Molecular electrostatic potential (ESP) maps, generated from electronic structure calculations, visualize the charge distribution and are used to predict how molecules will interact. researchgate.netresearchgate.net
Density Functional Theory (DFT) and Semiempirical Method Applications in Reactivity Prediction
DFT and semiempirical methods are powerful computational tools for predicting the reactivity of chemical systems with varying levels of accuracy and computational cost.
Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. researchgate.net It offers a good balance between accuracy and computational expense. For this compound systems, DFT is applied to:
Optimize Molecular Geometries: Finding the lowest energy structures for reactants, products, intermediates, and transition states. nih.gov
Calculate Reaction Energetics: Determining activation energies and reaction enthalpies to predict reaction rates and thermodynamic feasibility. nih.gov
Predict Spectroscopic Properties: Calculating vibrational frequencies (IR/Raman spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computational model. eurjchem.comnih.gov
Evaluate Reactivity Descriptors: Using concepts from conceptual DFT, quantities like chemical potential, hardness, and the electrophilicity index can be calculated from HOMO and LUMO energies to predict and rationalize chemical reactivity. researchgate.net
Semiempirical Methods: Methods like AM1, PM3, and PM6 are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations. uni-muenchen.degaussian.com They are much faster than DFT, allowing for the study of larger molecular systems or longer simulation times. However, their accuracy can be lower, especially for systems containing second-row elements like sulfur. uni-muenchen.de They are often used for:
Initial conformational searches: To quickly screen many possible conformations before refining the most stable ones with higher-level methods like DFT.
Modeling large systems: Simulating the initial stages of polymerization where a large number of molecules are involved.
Qualitative reactivity trends: Providing general insights into reactivity patterns within a series of related molecules.
| Method | Typical Application in Studying this compound | Key Strengths | Limitations |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, transition state searching, calculation of reaction energies, prediction of spectroscopic properties (IR, NMR), analysis of electronic structure (HOMO/LUMO). eurjchem.comnih.govnih.gov | Good balance of accuracy and computational cost for a wide range of chemical systems. | Can be computationally demanding for very large systems or long molecular dynamics simulations. Results can be dependent on the choice of functional. |
| Semiempirical (e.g., AM1, PM3, PM6) | Rapid screening of conformers, qualitative reactivity studies, modeling of large molecular assemblies. uni-muenchen.degaussian.com | Very fast, allowing for calculations on large molecules and molecular systems. | Generally less accurate than DFT, especially for systems with elements like sulfur or for describing subtle electronic effects like weak intermolecular interactions. uni-muenchen.de |
Molecular Modeling and Simulation of Polymerization Processes
Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), provide a way to study the time evolution of a chemical system, offering insights into dynamic processes like polymerization.
All-atom MD simulations have been successfully used to study the polymerization of p-xylylene (parylene). researchgate.net These simulations model the chemical vapor deposition (CVD) process by simulating the deposition of monomers onto a substrate. The process is typically modeled using a hybrid MD/Monte Carlo approach, where MD simulates the movement of atoms and Monte Carlo steps are used to model the formation of new chemical bonds. researchgate.net
For this compound, a similar simulation strategy could be employed:
Force Field Development: Standard force fields would need to be parameterized or validated for the thiocyanate group to accurately model the intermolecular and intramolecular potentials. This involves fitting atomic charges, bond, angle, and dihedral parameters to match experimental data or high-level quantum chemical calculations.
Simulation of Deposition: Monomers would be introduced into a simulation box containing a substrate, and their adsorption and surface diffusion would be simulated. The polarity of the thiocyanate groups would likely lead to different surface orientations compared to non-polar p-xylylene.
Modeling Polymerization: The initiation (dimerization) and propagation (addition of monomers to the growing chain) would be modeled. researchgate.net The simulations could predict how the polymerization rate and the resulting polymer's molecular weight, chain entanglement, and morphology are influenced by factors like substrate temperature and monomer flux.
These simulations can bridge the gap between the single-molecule picture from quantum chemistry and the macroscopic properties of the resulting polymer film, providing a comprehensive theoretical understanding of the system.
Advanced Materials Applications and Performance Derived from P Xylylene Dithiocyanate Non Biological Focus
Functional Poly(p-xylylene) Coatings and Thin Films via Chemical Vapor Deposition (CVD)
Poly(p-xylylene) (PPX), commercially known as Parylene, is renowned for its application as a conformal coating material, prized for its chemical inertness, barrier properties, and biocompatibility. The standard method for its deposition is the Gorham process, a type of chemical vapor deposition (CVD), which involves the pyrolysis of a [2.2]paracyclophane precursor. acs.org This process yields uniform, pinhole-free films that conform to complex topographies. acs.orgkit-technology.de
The versatility of the CVD process allows for the creation of functional coatings by using substituted [2.2]paracyclophane precursors. researchgate.net This approach introduces reactive functional groups directly onto the polymer surface during deposition, enabling further chemical modification. For instance, researchers have successfully deposited PPX films with functional groups such as alkynes, maleimides, and ketones by using appropriately functionalized paracyclophane precursors. wikipedia.orgkumarbiomaterials.org These reactive surfaces can then undergo subsequent "click" chemistry reactions, like the Huisgen 1,3-dipolar cycloaddition, for the spatially controlled attachment of specific molecules. kumarbiomaterials.org
While p-Xylylene Dithiocyanate is not a [2.2]paracyclophane and thus not a direct precursor in the traditional Gorham CVD process, polymers derived from it can be applied as coatings. More importantly, the principle of surface functionalization can be extended to incorporate thiocyanate (B1210189) groups. A PPX surface could be chemically treated to introduce reactive sites, which could then react with a thiocyanate-containing species. Alternatively, a polymer synthesized from this compound could be deposited via other solution-based methods to form a functional coating. Such a thiocyanate-functionalized surface would offer a unique platform for subsequent chemical modifications due to the reactivity of the -SCN group.
Engineering of Polymeric Materials with Tunable Properties (e.g., mechanical stability, optical properties)
The properties of polymeric materials can be precisely engineered by altering their chemical structure, either by copolymerization or by the introduction of specific functional groups. researchgate.netmdpi.com For PPX-based materials, research has shown that incorporating different substituents can significantly tune their mechanical and optical characteristics. researchgate.net For example, introducing n-alkyl chains into the PPX structure has been shown to decrease the Young's modulus and glass transition temperature. researchgate.net Conversely, copolymerizing commercial PPX-C with alkyl-functionalized variants can improve thermal and mechanical properties. acs.org
The incorporation of this compound as a monomer or comonomer in a polymer chain is a strategic approach to tune material properties. The introduction of the sulfur- and nitrogen-containing thiocyanate group impacts several key characteristics:
Mechanical Stability: The rigid p-xylylene unit contributes to the thermal stability and mechanical strength of the polymer backbone. The specific interactions introduced by the polar thiocyanate groups can influence inter-chain forces, potentially affecting properties like tensile strength and modulus.
Optical Properties: The electronic structure of the thiocyanate group can influence the optical properties of the resulting polymer. Bimetallic thiocyanates, for instance, are noted for their high nonlinearity and wide optical transmittance windows. scispace.com Theoretical studies on polymer electrolytes containing ammonium (B1175870) thiocyanate also highlight the impact of the SCN⁻ ion on the electronic and optical properties of the material. aip.org Polymers containing this compound would be expected to have a different refractive index and absorption spectrum compared to unsubstituted analogs.
The table below summarizes how different functionalities, a concept extensible to the thiocyanate group, can tune the properties of PPX polymers.
| Functional Group/Modification | Precursor Type | Effect on Properties | Reference(s) |
| n-Alkyl Chains | n-Alkyl-substituted [2.2]paracyclophane | Decreased Young's modulus and Tg; yielded soluble polymers. | researchgate.net |
| 2-Hydroxyethyl methacrylate (B99206) (HEMA) | Copolymerization with [2.2]paracyclophane | Reduced water contact angle (increased hydrophilicity). | mdpi.com |
| Ethynyl Group | Ethynyl-substituted pyridinophane | Increased hydrophilicity and cell adhesion compared to standard PPX. | kumarbiomaterials.org |
| Bromoisobutyrate | Functionalized [2.2]paracyclophane | Created an ATRP initiator surface for grafting other polymers (e.g., hydrogels). | researchgate.net |
Development of Optoelectronic and Electronic Materials
There is a growing demand for novel organic and hybrid materials for electronic and optoelectronic applications, including transistors, LEDs, and solar cells. acs.org Coordination polymers and other materials containing the thiocyanate ligand have shown significant promise in this field. chemrxiv.orgacs.org
Copper(I) thiocyanate (CuSCN) is a well-studied p-type semiconductor known for its wide bandgap, optical transparency, and high hole mobility. researchgate.netresearchgate.net These properties make it an excellent hole-transport material in devices like perovskite solar cells and OLEDs. researchgate.net The electronic properties of CuSCN stem from an electronic structure where the valence band is dominated by Cu 3d states hybridized with S 3p states. chemrxiv.org
Furthermore, research into mixed-metal thiocyanate coordination polymers, such as those containing both copper and zinc, demonstrates that the electronic and optical properties can be systematically tuned by adjusting the metal composition. chemrxiv.orgacs.org This allows for the fine-tuning of energy levels to match other layers within a thin-film electronic device. acs.org Polymers containing thiocyanate functional groups have also been reported for use as hole-transporting layers in optoelectronic devices due to their ability to improve charge transport. researchgate.net
While direct application of polymers derived solely from this compound in optoelectronics is not yet widely documented, the established electronic utility of the thiocyanate group suggests significant potential. A polymer incorporating this compound units could leverage the favorable electronic characteristics of the -SCN group to create materials for applications such as:
Hole-transport or electron-blocking layers in solar cells and LEDs.
Active layers in thin-film transistors.
Components in sensors where the thiocyanate group can interact with analytes.
Fabrication of Membranes and Separation Technologies
Polymer membranes are critical for energy-efficient separation processes in various industries. acs.org The performance of these membranes depends heavily on the polymer's structure, which dictates properties like permeability, selectivity, and chemical resistance. Functionalized polymers offer a route to creating membranes with tailored surface characteristics and internal free volumes for specific separation tasks. acs.org
Polymers derived from this compound are promising candidates for membrane fabrication. One key synthetic route involves the conversion of the dithiocyanate to p-xylylenediamine. This diamine can then be used as a highly effective cross-linking agent. For example, p-xylylenediamine has been used to prepare high-performance nanofiltration membranes with superior stability and separation performance for solvents like N,N-dimethylformamide (DMF). researchgate.net
Additionally, PPX-based films created via CVD have been successfully used to fabricate nanofiltration membranes. acs.org By using functionalized precursors, such as those with imidazole (B134444) side chains, researchers can create membranes that selectively reject molecules based on size and charge. acs.org A polymer containing the this compound moiety could be used to form membranes where the thiocyanate groups on the surface and within the pores offer specific interactions with permeates, potentially enabling highly selective separations. Polymer inclusion membranes (PIMs) have also been fabricated using thiocyanate-based ionic liquids as carriers to facilitate the transport of specific species across the membrane. researchgate.net
Synthesis of Novel Polymeric Thiocarbamates and Polyamides with Enhanced Characteristics (e.g., light stability)
The reactive thiocyanate groups of this compound make it a valuable intermediate for synthesizing other high-performance polymers, notably polymeric thiocarbamates and polyamides. The synthetic pathway often involves an isomerization step from thiocyanate (-SCN) to the more reactive isothiocyanate (-NCS). wikipedia.orgwikipedia.org
Aryl thiocyanates can be isomerized to aryl isothiocyanates, a reaction that can be driven thermally. wikipedia.orgacs.org The resulting p-xylylene diisothiocyanate is a highly reactive monomer. As described in patent literature, xylylene diisothiocyanates can react with organic diols (such as hexamethylene glycol) to produce tough, high-softening polymeric thiocarbamates. chemrxiv.org
Furthermore, the diisocyanates can be converted into the corresponding p-xylylenediamines. These diamines are crucial monomers for producing high-molecular-weight, fiber-forming polyamides by reacting them with dibasic organic acid chlorides. chemrxiv.org A key characteristic of these xylylene-based polyamides is their outstanding resistance to degradation by sunlight, an enhancement attributed to the aromatic diamine structure. chemrxiv.org This enhanced light stability makes them superior to many conventional aliphatic polyamides.
The general synthetic pathways are summarized below:
| Starting Material | Intermediate | Reactant | Final Polymer | Key Characteristics | Reference(s) |
| This compound | p-Xylylene Diisothiocyanate (via isomerization) | Organic Diol (e.g., Hexamethylene Glycol) | Polymeric Thiocarbamate | Tough, high-softening point. | chemrxiv.org |
| p-Xylylene Diisothiocyanate | p-Xylylenediamine (via conversion) | Dibasic Acid Chloride | Polyamide | High molecular weight, fiber-forming, outstanding light stability. | chemrxiv.org |
Surface Modification and Interface Engineering for Enhanced Material Performance
Surface modification and interface engineering are essential for optimizing material performance in a vast range of applications, from coatings to electronics. researchgate.net The goal is often to create a surface with specific chemical functionalities that can control adhesion, wettability, or act as anchor points for subsequent chemical reactions. researchgate.net
Chemical vapor deposition of functionalized PPXs is a powerful tool for interface engineering, creating reactive polymer coatings with precisely controlled functional groups. acs.orgkumarbiomaterials.org Similarly, polymers derived from this compound can be used to engineer surfaces with accessible and reactive thiocyanate groups. The -SCN group is a versatile chemical handle amenable to post-polymerization modification. researchgate.netrsc.org
Organic thiocyanates can undergo nucleophilic substitution, allowing for the covalent attachment of various molecules. For instance, they can react with amines to form thiourea (B124793) derivatives or be hydrolyzed to generate thiol groups. This reactivity enables a thiocyanate-functionalized surface to be tailored for specific needs:
Covalent Immobilization: Molecules containing nucleophilic groups (e.g., amines, thiols) can be permanently attached to the surface.
Altering Surface Energy: The conversion of thiocyanate groups to other functionalities can be used to precisely control the hydrophilicity or hydrophobicity of a surface.
Building Complex Architectures: The surface can serve as a platform for the layer-by-layer assembly of more complex molecular structures.
This approach of using a reactive handle for post-polymerization modification is a cornerstone of modern materials science, and the inclusion of this compound in polymer systems provides a unique and versatile platform for such engineering. nih.gov
Analytical and Spectroscopic Characterization Methodologies in P Xylylene Dithiocyanate Research
Vibrational Spectroscopy Applications (e.g., Infrared (IR), Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in p-xylylene dithiocyanate.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong and sharp absorption band in the region of 2140-2160 cm⁻¹. vulcanchem.com This band is a definitive indicator of the stretching vibration of the thiocyanate (B1210189) (-SCN) functional group. The analysis is often performed using a potassium bromide (KBr) wafer technique, where the solid sample is mixed with KBr and pressed into a pellet. nih.gov
Raman Spectroscopy : While specific Raman data for this compound is not extensively detailed in the provided results, Raman spectroscopy complements IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which would provide further structural information about the p-disubstituted benzene (B151609) ring and the C-S bonds within the molecule.
Table 1: Key Infrared (IR) Absorption Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Thiocyanate (-SCN) | 2140-2160 | Strong, sharp stretching vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of carbon and hydrogen atoms.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For p-xylylene, which has a similar core structure, characteristic signals appear for the methyl carbons and the aromatic carbons. chemicalbook.comnih.gov In this compound, distinct signals would be expected for the methylene (B1212753) carbons attached to the thiocyanate groups, the aromatic carbons of the p-substituted benzene ring, and the carbon of the thiocyanate group itself. Specific chemical shift data for this compound is available in spectral databases. nih.govnih.gov
¹H NMR Spectroscopy : While the focus is on ¹³C NMR, ¹H NMR is also crucial. It shows signals for the aromatic protons on the benzene ring and the methylene protons adjacent to the thiocyanate groups, confirming the p-substitution pattern and the presence of the -CH₂SCN moieties. vulcanchem.com
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Methylene (-CH₂-) | Varies |
| Aromatic (C-H) | ~129 |
| Aromatic (C-C) | ~135 |
| Thiocyanate (-SCN) | Varies |
Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.
Mass Spectrometry Techniques for Compound Identification and Purity Assessment (e.g., GC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. silcotek.com It is widely used for the analysis of volatile and semi-volatile compounds. epa.gov In the context of this compound, GC-MS can be used to separate it from any impurities before it enters the mass spectrometer. nih.gov The mass spectrum will show the molecular ion peak, confirming the molecular weight of 220.31 g/mol , and characteristic fragment ions. vulcanchem.comnih.govnih.gov The fragmentation pattern often involves the loss of the thiocyanate group or cleavage of the xylylene structure. nih.govresearchgate.net
Table 3: GC-MS Fragmentation Data for a Related Compound, 1,4-Bis(isothiocyanatomethyl)benzene
| m/z | Description |
| 162 | Fragment Ion |
| 104 | Top Peak |
| 103 | Fragment Ion |
Source: nih.gov
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction and crystallography are essential techniques for determining the precise three-dimensional arrangement of atoms and molecules in the solid state of this compound.
Powder X-ray Diffraction : This method is useful for identifying the crystalline form of the compound and can be used to study phase transitions. For instance, adductive crystallization with certain metal complexes has been used to separate xylene isomers, and the resulting clathrate structures were analyzed by X-ray diffraction. researchgate.net
Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) : GC is a standard method for analyzing the purity of p-xylylene and its isomers. antpedia.comvernier.com For this compound, GC can be used to determine its purity, with some suppliers specifying a purity of greater than 98.0% as determined by GC. cymitquimica.com The technique separates compounds based on their volatility and interaction with a stationary phase. researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful separation technique that is suitable for less volatile compounds. lobachemie.com It can be used for the analysis and purification of p-xylylene derivatives. sielc.com For this compound, HPLC methods would be developed to ensure its separation from starting materials and byproducts. vulcanchem.com
Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA))
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. This analysis can provide information about the thermal stability of this compound, including its decomposition temperature.
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. For related polymers like poly(p-xylylene), DSC has been used to identify phase transitions such as the glass transition and melting points. capes.gov.br For this compound, DSC would be used to determine its melting point, which is reported to be around 137-139°C. vulcanchem.com
Q & A
Basic Research Question
- ¹³C NMR : Identify thiocyanate (C≡N) peaks at ~110–120 ppm and aromatic carbons at 125–140 ppm. Compare with computational models (DFT) for validation .
- FTIR : Confirm S-C≡N stretching vibrations at 2100–2150 cm⁻¹. Absence of O-H stretches (~3200–3600 cm⁻¹) indicates anhydrous conditions .
- Mass Spectrometry : Use HRMS to distinguish molecular ion peaks ([M+H]⁺) from fragmentation patterns.
Advanced Consideration : For derivatives with steric strain (e.g., ortho-substituted analogs), dynamic NMR can detect conformational changes at varying temperatures .
What methodological frameworks (e.g., PICO, FINER) are suitable for designing studies on the antimicrobial efficacy of this compound?
Advanced Research Question
Adapt clinical frameworks like PICO to material science:
- P (Population) : Target microbial strains (e.g., E. coli, C. albicans).
- I (Intervention) : this compound concentration (e.g., 0.1–10 mM).
- C (Comparison) : Benchmark against commercial biocides (e.g., methylene dithiocyanate) .
- O (Outcome) : Minimum inhibitory concentration (MIC), zone of inhibition.
- T (Time) : Exposure duration (e.g., 24–72 hrs).
Apply FINER criteria to evaluate feasibility:
- Feasible : Ensure lab resources match scale (e.g., biosafety level, instrumentation).
- Novel : Compare with existing data on thiocyanate derivatives .
- Ethical : Adhere to biosafety protocols for antimicrobial testing .
How can contradictory data on the thermal stability of this compound be analyzed across studies?
Advanced Research Question
Contradictions often arise from:
- Methodological variability : TGA vs. DSC measurements may yield differing decomposition temperatures.
- Sample purity : Impurities (e.g., residual solvents) lower observed stability.
- Environmental factors : Moisture or oxygen exposure during testing .
Q. Analytical Strategy :
Meta-analysis : Compile decomposition data from peer-reviewed studies (e.g., NIST databases ).
Replicate conditions : Standardize heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).
Statistical modeling : Use ANOVA to identify significant variables affecting stability.
Advanced Research Question
- DFT Calculations : Predict reaction pathways for radical polymerization. Focus on bond dissociation energies (BDEs) of S-C≡N groups .
- Molecular Dynamics (MD) : Simulate oligomer formation under varying temperatures (e.g., 25°C vs. 90°C).
- Docking Studies : For biological applications, model interactions with microbial enzymes (e.g., cytochrome P450) .
Validation : Compare computational results with experimental FTIR/¹H NMR data to confirm predicted intermediates.
How should researchers address data reproducibility challenges in toxicity studies of this compound?
Advanced Research Question
- Standardize protocols : Define exposure routes (e.g., dermal, inhalation) and endpoints (e.g., LD50, EC50) per OECD guidelines .
- Control variables : Document solvent carriers (e.g., DMSO vs. saline) and their impact on bioavailability.
- Open data practices : Share raw datasets (e.g., survival curves, histopathology) in public repositories to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
